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Compound of Interest

Compound Name: 1-Phenylpiperazin-2-imine

Cat. No.: B15158212 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-
Phenylpiperazin-2-imine is limited. This guide provides a comprehensive overview of the

expected spectroscopic characteristics of 1-Phenylpiperazin-2-imine based on the analysis of

the structurally related compound, 1-phenylpiperazine, and established principles of

spectroscopic analysis for the imine functional group.

Introduction
1-Phenylpiperazin-2-imine is a derivative of 1-phenylpiperazine featuring an imine functional

group at the second position of the piperazine ring. The introduction of the carbon-nitrogen

double bond (C=N) is expected to significantly influence its spectroscopic properties compared

to the parent 1-phenylpiperazine. This guide is intended for researchers, scientists, and drug

development professionals, providing a detailed framework for the spectroscopic analysis of

this compound.

Spectroscopic Data
While direct experimental data for 1-Phenylpiperazin-2-imine is not readily available, the data

for the well-characterized precursor, 1-phenylpiperazine, is presented below for comparative

purposes. The predicted characteristic absorptions for the imine functionality are also

summarized.

Spectroscopic Data of 1-Phenylpiperazine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15158212?utm_src=pdf-interest
https://www.benchchem.com/product/b15158212?utm_src=pdf-body
https://www.benchchem.com/product/b15158212?utm_src=pdf-body
https://www.benchchem.com/product/b15158212?utm_src=pdf-body
https://www.benchchem.com/product/b15158212?utm_src=pdf-body
https://www.benchchem.com/product/b15158212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key spectroscopic data for 1-phenylpiperazine.

Table 1: Infrared (IR) Spectroscopy Data for 1-Phenylpiperazine

Wavenumber (cm⁻¹) Assignment

3000-3100 Aromatic C-H stretch

2800-3000 Aliphatic C-H stretch

1585-1600 Aromatic C=C stretch

1400-1500 Aromatic C=C stretch

1250-1335 Aromatic C-N stretch[1]

1020-1250 Aliphatic C-N stretch[1]

690-770 Aromatic C-H bend (out-of-plane)

Table 2: ¹H NMR Spectroscopy Data for 1-Phenylpiperazine (in CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.24 m 2H Aromatic C-H (meta)

~6.89 m 2H Aromatic C-H (ortho)

~6.83 m 1H Aromatic C-H (para)

~3.07 t 4H -CH₂-N(Ph)-

~2.95 t 4H -CH₂-NH-

~2.44 s 1H -NH-

Table 3: ¹³C NMR Spectroscopy Data for 1-Phenylpiperazine
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Chemical Shift (ppm) Assignment

~151 Aromatic C-N

~129 Aromatic C-H

~120 Aromatic C-H

~116 Aromatic C-H

~50 -CH₂-N(Ph)-

~46 -CH₂-NH-

Table 4: Mass Spectrometry Data for 1-Phenylpiperazine

m/z Assignment

162 [M]⁺ (Molecular Ion)[2]

120 [M - C₂H₄N]⁺

77 [C₆H₅]⁺

Predicted Spectroscopic Characteristics of 1-
Phenylpiperazin-2-imine
The presence of the imine functional group in 1-Phenylpiperazin-2-imine would introduce

distinct spectroscopic features.

Table 5: Predicted Characteristic Spectroscopic Data for the Imine Moiety

Spectroscopy Feature Predicted Range

IR C=N stretch 1600-1690 cm⁻¹[3]

¹³C NMR C=N carbon 160-180 ppm

¹H NMR N-H proton (if present)
Highly variable, potentially

broad
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a

compound such as 1-Phenylpiperazin-2-imine.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the

solid sample is ground with dry KBr powder and pressed into a transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption

bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Data Acquisition:

¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: A proton-decoupled spectrum is typically acquired, which requires a larger

number of scans due to the lower natural abundance of ¹³C.

Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration

values of the peaks are analyzed to determine the structure of the molecule.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray

Ionization (ESI) is frequently used for LC-MS.

Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion and its fragments.

Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the

molecular weight of the compound. The fragmentation pattern provides information about the

structure of the molecule.

Visualization
Logical Structural Relationship
The following diagram illustrates the logical structural relationship and a potential synthetic

pathway from 1-phenylpiperazine to 1-Phenylpiperazin-2-imine.

Starting Material Intermediate Target Compound

1-Phenylpiperazine 1-Phenylpiperazin-2-one
Oxidation

1-Phenylpiperazin-2-imine
Imination

Click to download full resolution via product page

Caption: Logical pathway from 1-phenylpiperazine to 1-Phenylpiperazin-2-imine.

Experimental Workflow
The diagram below outlines a typical experimental workflow for the spectroscopic analysis of a

synthesized compound like 1-Phenylpiperazin-2-imine.
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Caption: Workflow for spectroscopic analysis of 1-Phenylpiperazin-2-imine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15158212#spectroscopic-data-analysis-of-1-
phenylpiperazin-2-imine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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